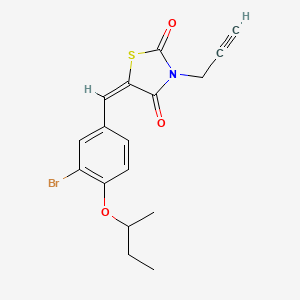![molecular formula C17H18ClN3O2 B5460217 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5460217.png)
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). In
Mechanism of Action
The mechanism of action of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide involves the inhibition of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. NAE activates NEDD8 by forming a covalent bond between the C-terminal glycine of NEDD8 and the catalytic cysteine of NAE. MLN4924 inhibits this process by binding to the NAE active site, which prevents the formation of the NEDD8-NAE complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide are primarily related to the inhibition of NAE and the subsequent accumulation of NEDD8-conjugated proteins. This accumulation leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In neurodegenerative diseases, the accumulation of NEDD8-conjugated proteins may also have a protective effect on neurons, preventing their degeneration. Additionally, MLN4924 has been shown to have antiviral activity against influenza and HIV, although the exact mechanism of action is still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide in lab experiments is its specificity for NAE inhibition, which makes it a valuable tool for studying the role of NEDD8 in various cellular processes. However, one limitation is that the compound is relatively unstable and has a short half-life, which may make it difficult to use in certain experiments. Additionally, MLN4924 has been shown to have off-target effects on other enzymes, which may complicate data interpretation.
Future Directions
There are several future directions for research involving 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide. One area of interest is the development of more stable analogs of MLN4924 that can be used in a wider range of experiments. Additionally, further investigation into the antiviral activity of MLN4924 may lead to the development of new therapies for viral infections. Finally, the role of NEDD8 in neurodegenerative diseases is still not fully understood, and more research is needed to determine whether NAE inhibitors like MLN4924 have potential therapeutic applications in these diseases.
Synthesis Methods
The synthesis of 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide involves several steps. The first step is the synthesis of 3-chloroisoxazole-5-carboxylic acid, which is then reacted with 2,3-dimethylindole to form 3-(2,3-dimethyl-1H-indol-5-yl)isoxazole-5-carboxylic acid. This intermediate is then converted to the final product, 3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide, through a series of reactions involving coupling, deprotection, and purification steps.
Scientific Research Applications
3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide has been found to have potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, MLN4924 has been shown to inhibit the activity of NAE, which is involved in the regulation of cell cycle progression and DNA damage response. This inhibition leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in cell cycle arrest and apoptosis. MLN4924 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as viral infections such as influenza and HIV.
properties
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-10-11(2)20-15-5-3-12(7-14(10)15)9-19-17(22)6-4-13-8-16(18)21-23-13/h3,5,7-8,20H,4,6,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMBOLMADQMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCC3=CC(=NO3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5460138.png)


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5460167.png)
![N-(3,5-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5460173.png)
![1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5460176.png)
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5460180.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B5460190.png)
![2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5460204.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5460205.png)

![4-(2-chloro-6-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5460223.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)